

# A Comparative Guide to the Spectroscopic Characterization of 4-Methoxy-2-butanone

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## Compound of Interest

Compound Name: 2-Butanone, 4-methoxy-

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This guide provides a detailed comparison of the spectroscopic data for 4-methoxy-2-butanone and a close structural analog, 4-ethoxy-2-butanone. The information presented is crucial for the unambiguous identification and characterization of these compounds, employing fundamental analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for 4-methoxy-2-butanone and 4-ethoxy-2-butanone, facilitating a direct comparison of their spectral features.

### <sup>1</sup>H NMR Spectroscopy Data

Solvent: CDCl<sub>3</sub>

Compound	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
4-Methoxy-2-butanone	2.15	Singlet	3H	CH <sub>3</sub> (Ketone)
2.74	Triplet	2H		CH <sub>2</sub> ( $\alpha$ to C=O)
3.33	Singlet	3H		OCH <sub>3</sub>
3.61	Triplet	2H		CH <sub>2</sub> ( $\alpha$ to OCH <sub>3</sub> )
4-Ethoxy-2-butanone	1.21	Triplet	3H	CH <sub>3</sub> (Ethyl)
2.15	Singlet	3H		CH <sub>3</sub> (Ketone)
2.73	Triplet	2H		CH <sub>2</sub> ( $\alpha$ to C=O)
3.50	Quartet	2H		OCH <sub>2</sub> (Ethyl)
3.63	Triplet	2H		CH <sub>2</sub> ( $\alpha$ to OCH <sub>2</sub> )

## <sup>13</sup>C NMR Spectroscopy Data

Solvent: CDCl<sub>3</sub>

Compound	Chemical Shift ( $\delta$ ) ppm	Assignment
4-Methoxy-2-butanone	30.0	CH <sub>3</sub> (Ketone)
45.5	CH <sub>2</sub> ( $\alpha$ to C=O)	
58.8	OCH <sub>3</sub>	
68.9	CH <sub>2</sub> ( $\alpha$ to OCH <sub>3</sub> )	
207.8	C=O	
4-Ethoxy-2-butanone	15.1	CH <sub>3</sub> (Ethyl)
29.9	CH <sub>3</sub> (Ketone)	
45.8	CH <sub>2</sub> ( $\alpha$ to C=O)	
66.4	OCH <sub>2</sub> (Ethyl)	
66.9	CH <sub>2</sub> ( $\alpha$ to OCH <sub>2</sub> )	
208.1	C=O	

## IR Spectroscopy Data

Compound	Absorption Band (cm <sup>-1</sup> )	Functional Group
4-Methoxy-2-butanone	~1715	C=O (Ketone) Stretch
~1118	C-O (Ether) Stretch	
~2930, 2880	C-H (Alkyl) Stretch	
4-Ethoxy-2-butanone	~1716	C=O (Ketone) Stretch
~1115	C-O (Ether) Stretch	
~2975, 2870	C-H (Alkyl) Stretch	

## Mass Spectrometry Data (Electron Ionization - EI)

Compound	Molecular Ion ( $M^+$ ) m/z	Key Fragment Ions (m/z)
4-Methoxy-2-butanone	102	87, 71, 58, 45, 43
4-Ethoxy-2-butanone	116	101, 87, 72, 59, 43

## Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are detailed methodologies for these key experiments.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of the analyte (4-methoxy-2-butanone or 4-ethoxy-2-butanone) was dissolved in ~0.7 mL of deuterated chloroform ( $CDCl_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- Instrumentation:  $^1H$  and  $^{13}C$  NMR spectra were acquired on a 400 MHz NMR spectrometer.
- $^1H$  NMR Acquisition: The proton NMR spectra were recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated for each spectrum.
- $^{13}C$  NMR Acquisition: The carbon-13 NMR spectra were recorded using a proton-decoupled pulse sequence with a spectral width of 250 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. A total of 1024 scans were accumulated for each spectrum.
- Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for  $^1H$  NMR and the residual  $CDCl_3$  signal at 77.16 ppm for  $^{13}C$  NMR.

### Infrared (IR) Spectroscopy

- Sample Preparation: A drop of the neat liquid sample (4-methoxy-2-butanone or 4-ethoxy-2-butanone) was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

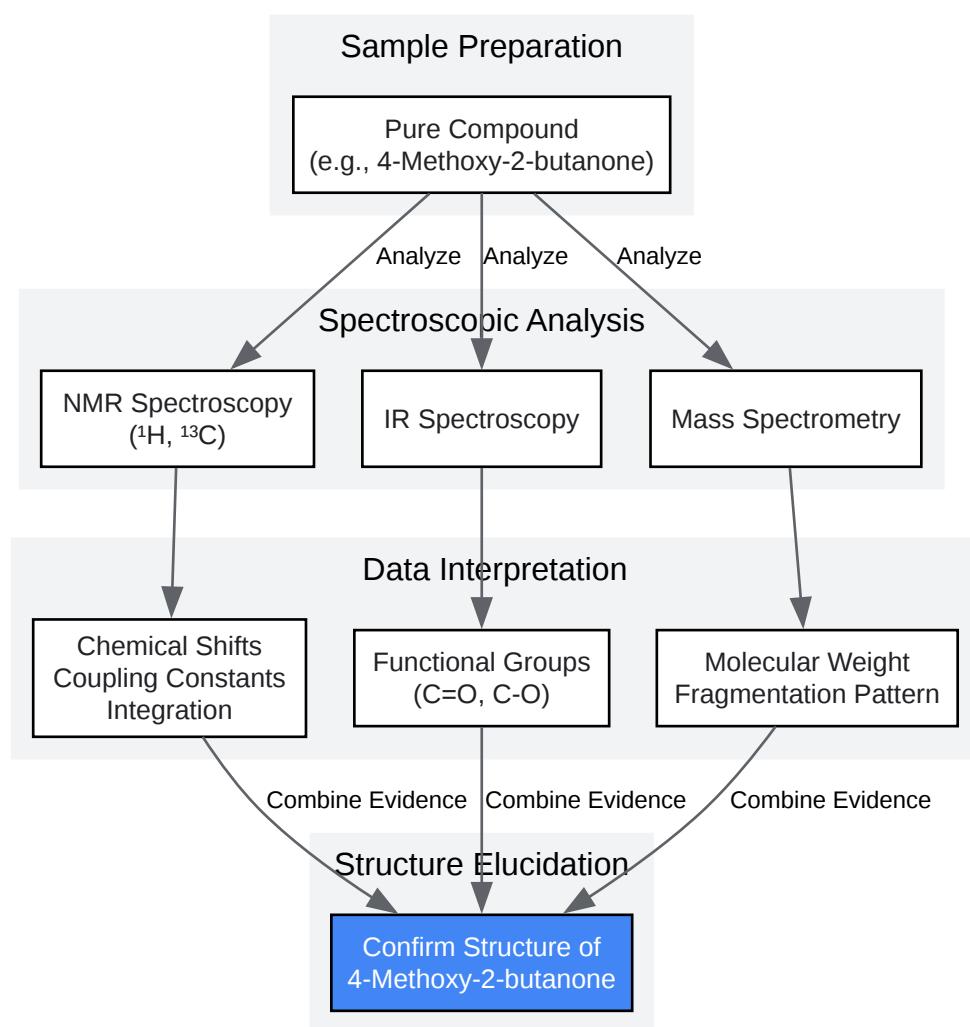
- Instrumentation: IR spectra were recorded on a Fourier-Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.
- Data Acquisition: The spectra were collected in the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal was recorded prior to each sample measurement and automatically subtracted from the sample spectrum.
- Data Processing: The resulting spectra were presented in terms of transmittance or absorbance as a function of wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of the analyte in methanol (approximately 1  $\mu\text{g}/\text{mL}$ ) was introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC) for separation prior to analysis.
- Instrumentation: Mass spectra were obtained using a mass spectrometer operating in the Electron Ionization (EI) mode.
- Ionization: The sample was ionized using a standard electron energy of 70 eV.
- Mass Analysis: The resulting ions were separated in a quadrupole mass analyzer and detected over a mass-to-charge ( $m/z$ ) range of 10-200.
- Data Acquisition and Processing: The mass spectrum was recorded, displaying the relative abundance of ions as a function of their  $m/z$  ratio.

## Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like 4-methoxy-2-butanone.



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Caption: Workflow for Spectroscopic Characterization.

- To cite this document: BenchChem. [A Comparative Guide to the Spectroscopic Characterization of 4-Methoxy-2-butanone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1360277#spectroscopic-data-for-4-methoxy-2-butanone-characterization>]

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